6-Isopropyl-1H-indol-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
159388-68-8 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-propan-2-yl-1H-indol-5-ol |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-6-10-8(3-4-12-10)5-11(9)13/h3-7,12-13H,1-2H3 |
InChI Key |
RXIIQJWEYYRTJS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C2C=CNC2=C1)O |
Canonical SMILES |
CC(C)C1=C(C=C2C=CNC2=C1)O |
Synonyms |
1H-Indol-5-ol,6-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 6 Isopropyl 1h Indol 5 Ol and Analogous Indole Scaffolds
Classical Approaches to Indole (B1671886) Core Synthesis
The foundational methods for constructing the indole ring system have been cornerstones of heterocyclic chemistry for over a century. nih.gov These strategies typically involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) nucleus through various cyclization reactions.
Fischer Indole Synthesis and its Regioselective Variants
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles. wikipedia.orgbhu.ac.in The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgijpsjournal.com The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A key researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org
The synthesis of 6-Isopropyl-1H-indol-5-ol via this method would theoretically start from (4-hydroxy-3-isopropylphenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde (B116499) or its equivalent. However, the regioselectivity of the Fischer synthesis can be a significant challenge. When using a meta-substituted phenylhydrazine, such as one that would lead to a 5,6-disubstituted indole, a mixture of 4- and 6-substituted indole isomers can be formed. organic-chemistry.org The direction of cyclization is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups, like the hydroxyl group at the para-position relative to the hydrazine (B178648) moiety, generally favor the reaction. openmedicinalchemistryjournal.com
Modern variations of the Fischer synthesis have been developed to improve yields and conditions. These include the use of various Brønsted and Lewis acids as catalysts, microwave-assisted protocols for faster reactions, and palladium-catalyzed versions that start from aryl bromides and hydrazones. wikipedia.orgorganic-chemistry.orgopenmedicinalchemistryjournal.com For instance, a palladium-catalyzed strategy developed by Buchwald allows for the cross-coupling of aryl bromides with hydrazones, offering a modular entry into the synthesis of N-arylhydrazones that can then undergo Fischer cyclization. wikipedia.org
| Reaction | Description | Key Features | Catalysts |
| Fischer Indole Synthesis | Cyclization of an arylhydrazone formed from an arylhydrazine and a carbonyl compound. wikipedia.orgijpsjournal.com | Broad substrate scope; one of the most established methods. ijpsjournal.com | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃). wikipedia.org |
| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the key intermediate. wikipedia.org | Milder conditions; expands substrate scope. | Palladium catalysts. wikipedia.org |
Leimgruber-Batcho Indole Synthesis and Related Nitrile-Based Routes
The Leimgruber-Batcho indole synthesis is a highly versatile and popular alternative to the Fischer method, particularly in the pharmaceutical industry. wikipedia.org It offers excellent functional group tolerance and generally produces high yields under mild conditions. wikipedia.org The process begins with an ortho-nitrotoluene derivative, which is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of an amine like pyrrolidine, to form a β-nitroenamine intermediate. wikipedia.orgresearchgate.net This intermediate, often a vividly colored compound, then undergoes reductive cyclization to afford the final indole product. wikipedia.org
For the synthesis of this compound, a plausible starting material would be 4-hydroxy-5-isopropyl-2-nitrotoluene. The subsequent two-step process of enamine formation and reductive cyclization would yield the target indole. A variety of reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride, or sodium hydrosulfite. wikipedia.orgclockss.org This method is advantageous because many substituted ortho-nitrotoluenes are commercially available or can be readily prepared. wikipedia.org
Related nitrile-based routes, such as the Reissert indole synthesis, also provide a pathway to the indole core. The Reissert method involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base. pharmaguideline.com The resulting pyruvate (B1213749) derivative is then reductively cyclized to form an indole-2-carboxylate, which can be subsequently decarboxylated. pharmaguideline.com
| Reaction | Starting Materials | Key Intermediate | Advantages |
| Leimgruber-Batcho | o-Nitrotoluene derivative, Formamide acetal. wikipedia.org | β-Nitroenamine. wikipedia.org | High yields, mild conditions, good functional group tolerance. wikipedia.org |
| Reissert | o-Nitrotoluene derivative, Diethyl oxalate. pharmaguideline.com | o-Nitrophenylpyruvic acid derivative. pharmaguideline.com | Yields indole-2-carboxylic esters, useful for further modification. |
Other Established Indole Ring Annulation Reactions
Several other classical methods for indole synthesis have been established, each with its own scope and limitations. researchgate.netresearchgate.net
The Nenitzescu indole synthesis , first reported in 1929, is particularly relevant as it provides a direct route to 5-hydroxyindoles. bhu.ac.inpharmaguideline.com This reaction involves the condensation of a benzoquinone with a β-aminocrotonate or related enamine. pharmaguideline.com To synthesize a 6-isopropyl substituted 5-hydroxyindole (B134679), one would start with an appropriately substituted benzoquinone and an enamine that could introduce the desired C2 and C3 substituents of the indole ring.
Other notable classical syntheses include:
Bartoli Indole Synthesis: This method uses the reaction of a nitroaromatic compound with three equivalents of a vinyl Grignard reagent, typically yielding 7-substituted indoles. pharmaguideline.com
Madelung Synthesis: This involves the high-temperature, base-induced intramolecular cyclization of an N-acyl-ortho-toluidine. ijpsjournal.com Modern variations have been developed that proceed under milder conditions. bhu.ac.in
Bischler Indole Synthesis: This reaction forms an indole from an α-arylamino-ketone in the presence of a strong acid. pharmaguideline.com
Modern Strategies for 5-Hydroxyindole and 6-Substituted Indole Synthesis
While classical methods form the bedrock of indole synthesis, modern strategies have focused on improving efficiency, regioselectivity, and functional group tolerance, often through the use of transition metal catalysis and advanced functionalization techniques. researchgate.netpkusz.edu.cn
Regioselective Functionalization Techniques for Indole Nuclei
The direct functionalization of a pre-formed indole ring is a powerful strategy for accessing substituted derivatives. However, controlling the regioselectivity of electrophilic substitution on the indole nucleus can be challenging. While the C3 position is the most nucleophilic, functionalization at the benzene ring portion (C4-C7) often requires specific strategies. bhu.ac.in
For a 5-hydroxyindole, the hydroxyl group strongly activates the ring towards electrophilic substitution. The preferred sites of substitution are typically C4 and C6. For example, the bromination of 3-acetyl-5-hydroxyindole has been shown to selectively occur at the C6 position. wuxiapptec.com In contrast, the Mannich reaction on the same substrate occurs at C4. wuxiapptec.com The outcome is determined by factors including the nature of the electrophile and the reaction conditions. wuxiapptec.com
To introduce the isopropyl group at the C6 position of a 5-hydroxyindole, a Friedel-Crafts-type alkylation could be employed. Brønsted or Lewis acids can catalyze the remote C6-functionalization of 2,3-disubstituted indoles. researchgate.netfrontiersin.org These reactions are often highly regioselective, driven by the electronic properties of the indole and stabilization of the reaction intermediates. frontiersin.org For instance, catalytic amounts of a Brønsted acid can promote the reaction of 2,3-disubstituted indoles with electrophiles like β,γ-unsaturated α-ketoesters, leading to selective C6-alkylation. frontiersin.org
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including substituted indoles. mdpi.commdpi.com These methods often involve C-H activation, cross-coupling, and annulation reactions, providing highly efficient and regioselective pathways. pkusz.edu.cn
The Larock indole synthesis is a prominent example of a palladium-catalyzed heteroannulation. wikipedia.org It constructs the indole ring by reacting an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. wikipedia.org This method is highly versatile, tolerating a wide range of functional groups on both the aniline (B41778) and the alkyne. wikipedia.org To synthesize this compound, one could envision starting with 2-iodo-4-hydroxy-5-isopropylaniline and an alkyne.
More recent developments have focused on the direct C-H functionalization of anilines followed by annulation with alkynes, bypassing the need for pre-halogenated substrates. pkusz.edu.cn Catalysts based on rhodium and ruthenium have been particularly effective in this regard. pkusz.edu.cntandfonline.com For example, Rh(III)-catalyzed C-H activation of anilines can be coupled with annulation by internal alkynes to produce substituted indoles. researchgate.net Similarly, ruthenium catalysts can effect the heterocyclization of aromatic amines with alkynes. tandfonline.com These reactions often exhibit excellent regioselectivity, which can be controlled by directing groups on the aniline starting material. pkusz.edu.cnresearchgate.net
Palladium-catalyzed domino reactions have also emerged as a powerful tool for constructing fused tricyclic indoles and can be adapted for simpler indole systems. mdpi.com These cascade processes combine multiple bond-forming events in a single pot, offering high atom and step economy. tandfonline.com
| Catalyst System | Reaction Type | Description | Reference |
| Palladium(0)/Pd(II) | Larock Heteroannulation | Coupling of o-iodoanilines with alkynes. | wikipedia.org |
| Palladium(0) | Domino Reaction | Multi-step cascade for building complex indoles. | tandfonline.commdpi.com |
| Rhodium(III) | C-H Activation/Annulation | Direct coupling of anilines with alkynes. | pkusz.edu.cnresearchgate.net |
| Ruthenium(II) | Heterocyclization | Annulation of aromatic amines and alkynes. | tandfonline.com |
Multicomponent Reaction Approaches to Indole Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. arkat-usa.orgnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. arkat-usa.orgmedjchem.com In the context of indole synthesis, MCRs provide versatile pathways to functionalized indole scaffolds, which are prevalent in numerous biologically active molecules. researchgate.netresearchgate.net
Several classical and modern MCRs have been adapted for the synthesis of indole derivatives. The Mannich reaction , for instance, involves the aminoalkylation of an active hydrogen compound, and when applied to indoles, it typically yields gramine (B1672134) derivatives (3-aminomethylindoles). arkat-usa.orgclockss.orgresearchgate.net These products are valuable synthetic intermediates for more complex indole alkaloids. arkat-usa.orgresearchgate.net The reaction condenses an indole, an aldehyde (often formaldehyde), and a secondary amine to form the corresponding 3-substituted Mannich base. researchgate.netuobaghdad.edu.iq
The Ugi reaction is another cornerstone of MCR chemistry, typically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino-carboxamide. acs.orgscience.org.ge This reaction has been ingeniously adapted to incorporate the indole framework. In one approach, indole-N-carboxylic acids, prepared from indoles and carbon dioxide, serve as the acidic component, leading to the formation of indole carboxamide amino amides. acs.orgrsc.org This method allows for significant structural diversity by varying each of the four components. acs.orgnih.gov Another variation uses indole-3-carbaldehyde as the aldehyde component to synthesize peptide fragments containing the indole ring. science.org.ge
Other notable MCRs for indole derivatization include the Petasis reaction (using boronic acids), and various strategies that combine MCRs with subsequent domino cyclizations to build complex, fused heterocyclic systems. arkat-usa.orgresearchgate.net For example, a one-pot, four-component reaction involving 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can produce highly functionalized 3-(dihydropyridinyl)-indole derivatives. nih.gov
Table 1: Examples of Multicomponent Reactions for Indole Derivative Synthesis
| Reaction Name | Components | Resulting Indole Derivative | Key Features & Ref. |
|---|---|---|---|
| Mannich Reaction | Indole, Formaldehyde, Secondary Amine | 3-Aminomethylindole (Gramine-type) | Forms valuable synthetic intermediates for alkaloids. arkat-usa.orguobaghdad.edu.iq |
| Ugi Reaction | Indole-N-carboxylic Acid, Aldehyde, Amine, Isocyanide | Indole Carboxamide Amino Amide | Introduces indole scaffold as the acid component; high diversity. acs.orgrsc.org |
| Ugi Reaction | Indole-3-carbaldehyde, Amino Acid, Amine, Isocyanide | Indole-containing Peptide Fragment | Useful for creating peptidomimetics and complex peptides. science.org.ge |
| Indium-catalyzed MCR | 3-(Cyanoacetyl)-indole, Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | 3-(Dihydropyridinyl)-indole | One-pot, four-component synthesis under microwave irradiation. nih.gov |
Stereoselective Synthesis of Isopropyl-Containing Indole Structures
The development of stereoselective methods to synthesize indole derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Creating chiral centers, particularly at the C2 or C3 position of the indole ring, with high enantiomeric or diastereomeric purity is a significant focus of modern synthetic chemistry.
A prominent strategy for achieving stereoselectivity is asymmetric catalysis , which employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Asymmetric hydrogenation is a powerful technique used to produce chiral indolines from indole precursors. For instance, iridium-based catalysts featuring chiral bisphosphine-thiourea ligands have been successfully used for the asymmetric hydrogenation of various unprotected 2- and 3-substituted indoles, affording chiral indoline (B122111) derivatives with excellent stereoselectivities (up to >20:1 dr and 99% ee). chinesechemsoc.org Similarly, rhodium complexes with monodentate phosphoramidite (B1245037) ligands like PipPhos have been examined for the asymmetric hydrogenation of N-protected 2-substituted indoles. dicp.ac.cn Palladium-catalyzed systems have also been developed for the asymmetric hydrogenation of unprotected 3-substituted indoles, providing access to chiral 3-substituted indolines with high enantiomeric ratios. wikipedia.orgdicp.ac.cn
Another key method is the asymmetric Friedel-Crafts alkylation , which introduces an alkyl group at the nucleophilic C3 position of the indole ring. This reaction can be rendered stereoselective by using chiral Lewis acids or organocatalysts. mdpi.comacs.org For example, chiral copper(I) complexes with aziridine-phosphine ligands have been shown to catalyze the enantioselective Friedel-Crafts alkylation of indoles with electrophiles like β-nitrostyrenes, yielding products with high enantiomeric excess. mdpi.comresearchgate.net While direct asymmetric alkylation with simple, non-chelating ketones remains challenging, specific catalytic systems, such as those using chiral aluminum-salen complexes, have shown promise for the conjugate addition of indoles to certain enones. acs.org
For the specific introduction of an isopropyl group, these general methodologies can be applied. The choice of catalyst and reaction conditions is critical for controlling the regioselectivity (e.g., N- vs. C3-alkylation) and stereoselectivity. nih.gov Copper hydride (CuH) catalysis, for example, offers a ligand-controlled regiodivergent approach where the use of different phosphine (B1218219) ligands can selectively direct the alkylation to either the N1 or C3 position with high enantioselectivity. nih.gov
Table 2: Examples of Catalytic Systems for Stereoselective Synthesis of Indole/Indoline Derivatives
| Catalytic System | Reaction Type | Substrate Type | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Ir / ZhaoPhos | Asymmetric Hydrogenation | 2-Aryl/Alkyl-1H-indoles | Chiral Indolines | Up to >20:1 dr, 86-99% ee | chinesechemsoc.org |
| [Pd(C3H5)Cl]2 / Wing-Phos | Asymmetric Hydrogenation | 3-Substituted Indoles | Chiral 3-Substituted Indolines | Up to 94.4:5.6 er | dicp.ac.cn |
| Cu(I) / Chiral Aziridine-Phosphine | Friedel-Crafts Alkylation | Indoles + β-Nitrostyrenes | Chiral 3-Alkylindoles | Up to 92% ee | researchgate.netnih.gov |
| CuH / Chiral Phosphine Ligand | Alkylation | N-(Benzoyloxy)indoles + Alkenes | N- or C3-Alkylated Indoles | Up to 91% ee (N-alkylation) | nih.gov |
| [Al(salen)Cl] / 2,6-Lutidine | Friedel-Crafts Alkylation | Indoles + (E)-Arylcrotyl Ketones | Chiral β-Indolyl Ketones | Up to 89% ee | acs.org |
Derivatization and Chemical Modification of this compound Precursors
The synthesis of a specifically substituted indole like this compound often relies on the careful manipulation and derivatization of precursor molecules. These modifications can occur on a pre-formed indole ring or, more commonly, on an aromatic precursor before the indole ring is constructed.
A common strategy for building substituted indoles involves starting with a substituted nitroarene . rsc.orgresearchgate.net For a target like this compound, a plausible precursor would be a 1-isopropyl-2-methoxy-4-nitrobenzene derivative. The nitro group is essential for many classical indole syntheses (e.g., Bartoli, Leimgruber-Batcho) as it is ultimately reduced to form the nitrogen of the pyrrole ring. rsc.orgcreative-proteomics.com Chemical modifications at this stage could involve introducing or altering substituents on the benzene ring to achieve the desired substitution pattern on the final indole. For example, functionalization of a 6-hydroxy indole, once formed, allows the hydroxy group to be converted into a triflate. This triflate derivative can then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce various groups at the C6 position. acs.org
Another critical aspect of precursor modification is the use of protecting groups . jocpr.compressbooks.puborganic-chemistry.org The hydroxyl group at the 5-position and the N-H of the indole are both reactive and often require protection to prevent unwanted side reactions during subsequent synthetic steps. bhu.ac.in For the hydroxyl group, common protecting groups include benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBS, TIPS), which are stable under various conditions but can be removed selectively. libretexts.org The indole nitrogen is often protected with groups like Boc (tert-butyloxycarbonyl), Cbz (carbobenzyloxy), or sulfonyl derivatives (e.g., tosyl), which also assist in directing metallation to the C2 position if further substitution is desired there. bhu.ac.in An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, is invaluable for the synthesis of complex, polyfunctionalized indoles. jocpr.comorganic-chemistry.org
The indoline (dihydoindole) core also serves as a versatile precursor. acs.orgnih.gov Indolines can be synthesized and subsequently functionalized before being oxidized to the corresponding indole. For instance, the N1-atom of the indoline fragment can be alkylated, or bromination can occur at specific positions on the aromatic ring, as seen in the synthesis of substituted spiropyrans. mdpi.com A regioselective dehydrogenative alkylation of indolines using manganese catalysts can provide access to either C3- or N-alkylated indoles, which are precursors to more complex structures. organic-chemistry.org
Table 3: Strategies for Precursor Modification in Substituted Indole Synthesis
| Precursor Type | Modification/Derivatization | Reagents/Conditions | Purpose | Reference(s) |
|---|---|---|---|---|
| Substituted Nitroarene | Reduction of nitro group | SnCl₂, H₂/Pd, etc. | Forms the indole's pyrrole ring nitrogen. | rsc.orgnih.gov |
| 6-Hydroxyindole | Triflation, then Pd-catalyzed coupling | Tf₂O; then ArB(OH)₂, Pd catalyst | Introduces aryl or other groups at the C6 position. | acs.org |
| Indole (N-H) | N-Protection | Boc₂O, TsCl, etc. | Prevents N-alkylation/acylation; directs C2-lithiation. | organic-chemistry.orgbhu.ac.in |
| Indole (5-OH) | O-Protection | Benzyl bromide, TBSCl | Protects the reactive hydroxyl group during synthesis. | libretexts.orgnih.gov |
| Indoline | Dehydrogenative Alkylation | Mn or Ir catalyst, Alcohol | Selective N- or C3-alkylation prior to aromatization. | organic-chemistry.org |
| Indoline | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a handle for further cross-coupling reactions. | mdpi.com |
Chemical Reactivity and Derivatization Studies of the 6 Isopropyl 1h Indol 5 Ol Scaffold
Reactivity Profiles at the Indole (B1671886) Nitrogen (N-1)
The nitrogen atom (N-1) of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to participate in a range of reactions, including alkylation, acylation, and sulfonylation. The nucleophilicity of the indole nitrogen can be harnessed by deprotonation with a suitable base.
N-Alkylation and N-Acylation: The N-H proton can be abstracted using bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) to form an indolide anion. bhu.ac.in This anion is an ambivalent nucleophile, with reactivity at both N-1 and C-3. Reactions with "hard" electrophiles, such as alkyl halides, tend to favor N-alkylation, especially with ionic salts like sodium or potassium indolides. bhu.ac.in For instance, the reaction of an indole with an alkyl halide in the presence of a base like K₂CO₃ is a common method for N-alkylation. akademisains.gov.my More advanced, metal-free methods have also been developed; for example, visible light-enabled photoredox catalysis allows for the direct decarboxylative N-alkylation of unprotected 5-hydroxyindole (B134679), showcasing high functional group tolerance by leaving the phenolic hydroxyl group intact. nih.gov
Acylation of the indole nitrogen can be achieved using reagents like acetic anhydride (B1165640). Depending on the reaction conditions, acylation can occur exclusively at the N-1 position or at both N-1 and C-3. bhu.ac.in The use of protecting groups on the nitrogen, such as a phenylsulfonyl group, is a common strategy to prevent N-reactivity and direct functionalization to other parts of the indole ring, after which the protecting group can be removed. bhu.ac.in
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Dioxane) | 1-Alkyl-6-isopropyl-1H-indol-5-ol | bhu.ac.inresearchgate.net |
| Reductive Coupling | N-Tosylhydrazone, CuI (cat.), P(p-Tol)₃, KOH, 1,4-Dioxane, 100°C | 1-Alkyl-6-isopropyl-1H-indol-5-ol | researchgate.net |
| Photoredox N-Alkylation | Carboxylic Acid, Visible Light, Photoredox Catalyst | 1-Alkyl-6-isopropyl-1H-indol-5-ol | nih.gov |
| N-Acylation | Acetic Anhydride, NaOAc | 1-Acetyl-6-isopropyl-1H-indol-5-ol | bhu.ac.in |
Transformations Involving the Phenolic Hydroxyl Group at C-5
The phenolic hydroxyl group at the C-5 position is a key functional handle that can undergo a variety of transformations, including etherification, esterification, and oxidation. Its presence significantly influences the electronic properties of the benzene (B151609) portion of the indole ring.
Etherification and Esterification: The C5-OH group can be readily converted into an ether or an ester. O-alkylation (etherification) can be achieved under standard Williamson ether synthesis conditions, reacting the corresponding phenoxide with an alkyl halide. Similarly, esterification can be performed using acyl chlorides or acid anhydrides in the presence of a base. Studies on other 5-hydroxyindole derivatives have shown successful esterification with reagents like ethyl chloroacetate (B1199739) and ethyl chloroformate. researchgate.net These reactions allow for the modification of the scaffold's polarity and steric profile.
Oxidation: The electron-rich 5-hydroxyindole system is susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to various products. For example, oxidation of 5-hydroxyindole with reagents like chloramine-B in a basic medium can yield 2-oxo-5-hydroxyindole. sapub.orgresearchgate.net Other oxidative processes might lead to the formation of indole-5,6-dione or further polymerized materials, analogous to melanin (B1238610) biosynthesis. The electrochemical oxidation of 5-hydroxyindole has also been studied, revealing complex multi-electron transfer processes. niscpr.res.in
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
|---|---|---|---|
| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | 5-Alkoxy-6-isopropyl-1H-indole | ic.ac.uk |
| Esterification | Acyl Chloride (RCOCl) or Anhydride, Base | 6-Isopropyl-1H-indol-5-yl acetate (B1210297) | researchgate.net |
| Oxidation | Chloramine-B, NaOH (aq) | 6-Isopropyl-1H-indol-2,5-dione | sapub.orgresearchgate.net |
| Triflation | Triflic Anhydride (Tf₂O), Pyridine | 6-Isopropyl-1H-indol-5-yl trifluoromethanesulfonate (B1224126) | researchgate.netwikipedia.org |
Chemical Modifications and Stability of the Isopropyl Substituent at C-6
The isopropyl group at the C-6 position is an alkyl substituent that is generally robust and chemically stable under many synthetic conditions typically employed for indole modification, such as N-alkylation, acylation, and various coupling reactions. Its primary influence on the reactivity of the scaffold is electronic and steric.
As an electron-donating group, the isopropyl substituent enhances the electron density of the benzene ring, further activating it towards electrophilic substitution. vulcanchem.com Sterically, its bulk can influence the regioselectivity of reactions at adjacent positions, particularly at C-7. Direct chemical modification of the isopropyl group itself is challenging and generally not a primary route for derivatization. Reactions that could potentially affect it, such as benzylic oxidation or C-H activation, would require harsh conditions that would likely be incompatible with the sensitive indole core. Therefore, the C-6 isopropyl group is best regarded as a stable modulator of the scaffold's electronic and physical properties rather than a reactive handle for further derivatization.
Electrophilic Aromatic Substitution Patterns on the Indole Ring System
The indole nucleus is inherently reactive toward electrophiles, with the C-3 position of the pyrrole (B145914) ring being the most nucleophilic site. scispace.com However, in the 6-isopropyl-1H-indol-5-ol scaffold, the reactivity pattern is significantly modulated by the two powerful electron-donating groups on the benzene ring. The C-5 hydroxyl group is a potent activating ortho-, para-director, while the C-6 isopropyl group is a less powerful, but still activating, ortho-, para-director.
This synergistic activation strongly enhances the nucleophilicity of the benzenoid ring, making it competitive with the C-3 position for electrophilic attack. The directing effects predict that electrophilic substitution will occur preferentially at positions C-4 and C-7.
Position C-4: This position is ortho to the strongly activating hydroxyl group and meta to the isopropyl group. It is considered the most likely site for electrophilic attack. Studies on 5-hydroxyindoles have demonstrated that Friedel-Crafts type reactions can be directed to the C-4 position. beilstein-journals.orgacs.orgacs.org
Position C-7: This position is para to the hydroxyl group and ortho to the isopropyl group. It is also activated and represents a secondary site for substitution. Research on 6-hydroxyindoles shows that electrophilic substitution is often directed to the C-7 position. acs.org
Position C-2 and C-3: While C-3 is the typical site of attack for standard indoles, the overwhelming activation of the benzene ring may reduce its relative reactivity in this specific scaffold. C-2 reactivity is generally lower unless the C-3 position is blocked.
A notable precedent is the Friedel-Crafts acetylation of 5-hydroxyindoles, which occurs regioselectively at the C-6 position. ias.ac.in Since this position is already occupied by an isopropyl group in the target molecule, this further supports the prediction that substitution will be directed to C-4 or C-7.
| Reaction Type | Electrophile | Predicted Major Product(s) | Reference (Analogous Systems) |
|---|---|---|---|
| Halogenation | NBS, NCS, I₂ | 4-Halo-6-isopropyl-1H-indol-5-ol | acs.orgacs.org |
| Nitration | HNO₃/H₂SO₄ (mild) | 4-Nitro-6-isopropyl-1H-indol-5-ol | acs.org |
| Friedel-Crafts Alkylation | R-X, Lewis Acid | 4-Alkyl-6-isopropyl-1H-indol-5-ol | beilstein-journals.orgacs.org |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | 4-Acyl-6-isopropyl-1H-indol-5-ol | ias.ac.in |
Exploitation of Cross-Coupling and Other Metal-Catalyzed Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex functionalized indoles, enabling the formation of C-C, C-N, and C-O bonds. nih.govacs.org For the this compound scaffold, these reactions provide a powerful avenue for diversification, typically by leveraging a halide or pseudohalide handle.
Suzuki-Miyaura Coupling: A common strategy for employing Suzuki coupling on a phenol-containing scaffold is to first convert the hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf). wikipedia.org The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. organic-chemistry.org Thus, treatment of this compound with triflic anhydride would yield the C-5 triflate, which could then be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the C-5 position. researchgate.netharvard.edu
Heck, Sonogashira, and Other Couplings: To perform cross-coupling reactions at other positions on the indole ring (e.g., C-4 or C-7), a halogen atom must first be introduced via electrophilic halogenation, as discussed in the previous section. The resulting 4-bromo- or 4-iodo-6-isopropyl-1H-indol-5-ol could then serve as a substrate for various palladium-catalyzed reactions.
The Heck reaction would allow for the coupling of these halo-indoles with alkenes. researchgate.netnih.gov
The Sonogashira reaction would enable the introduction of alkyne moieties by coupling with terminal alkynes. researchgate.netrsc.orgwikipedia.org These reactions have been shown to be compatible with unprotected hydroxyl groups on the indole scaffold, often proceeding efficiently in aqueous media. researchgate.net
C-H Functionalization: Direct, transition-metal-catalyzed C-H functionalization of the indole benzenoid ring is an emerging and powerful strategy that avoids the need for pre-functionalization. nih.govacs.org While specific examples on the this compound scaffold are not prevalent, methods developed for C-7 or C-4 functionalization of other indoles could potentially be applied. nih.govacs.org
| Reaction Type | Substrate Precursor | Coupling Partner | Key Reagents | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 6-Isopropyl-1H-indol-5-yl triflate | Ar-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-6-isopropyl-1H-indole | researchgate.netorganic-chemistry.org |
| Heck | 4-Bromo-6-isopropyl-1H-indol-5-ol | Alkene (R-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base | 4-Vinyl-6-isopropyl-1H-indol-5-ol | researchgate.netnih.gov |
| Sonogashira | 4-Iodo-6-isopropyl-1H-indol-5-ol | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-6-isopropyl-1H-indol-5-ol | researchgate.netwikipedia.org |
Structure Activity Relationship Sar Investigations of 6 Isopropyl 1h Indol 5 Ol Derivatives
Conformational and Electronic Influence of the Isopropyl Group at C-6
The isopropyl group at the C-6 position of the indole (B1671886) ring exerts a significant influence on the molecule's conformational and electronic properties. The size and shape of substituents can be critical for binding affinity and activity. researchgate.net The bulky nature of the isopropyl group can introduce steric effects that influence how the molecule interacts with its biological target. nih.gov For instance, in some contexts, bulky substituents at the C-6 position have been shown to be detrimental to binding and functional activity, while in others, they can enhance selectivity for specific receptors. researchgate.netmdpi.com
The electronic influence of the isopropyl group, an alkyl group, is primarily through inductive effects. It is an electron-donating group, which can increase the electron density of the indole ring system. This alteration in electron distribution can affect the molecule's reactivity and its ability to participate in crucial interactions like hydrogen bonding and π-π stacking. bhu.ac.in The position of substituents on the indole ring is critical, and even small changes can significantly impact binding affinity and biological activity. researchgate.net
Table 1: Impact of C-6 Substituents on Biological Activity
| Substituent at C-6 | Observed Effect on Activity | Reference |
|---|---|---|
| Isopropyl | Can be detrimental to binding in some cases, but may enhance selectivity. | researchgate.net |
| Halogen (e.g., F, Br) | Increased affinity for certain transporters. | mdpi.com |
| Methyl | Generally detrimental for binding and functional activity in some cannabinoid receptor ligands. | researchgate.net |
Critical Role of the Hydroxyl Group at C-5 in Molecular Recognition and Biological Activity
The hydroxyl group at the C-5 position is a key functional group that plays a critical role in molecular recognition and biological activity. mdpi.com This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding pocket of a target protein. The ability to form these hydrogen bonds is often a determining factor for the compound's affinity and efficacy.
Table 2: Influence of the C-5 Hydroxyl Group
| Interaction Type | Significance | Reference |
|---|---|---|
| Hydrogen Bond Donor | Crucial for binding to many target proteins. | nih.gov |
| Hydrogen Bond Acceptor | Contributes to molecular recognition. | nih.gov |
| Electronic Effects | Modulates the electronic properties of the indole ring. | chim.it |
Impact of Substitutions at N-1, C-2, C-3, C-4, and C-7 on Efficacy and Selectivity
Substitutions at other positions of the indole ring—N-1, C-2, C-3, C-4, and C-7—also have a profound impact on the efficacy and selectivity of 6-isopropyl-1H-indol-5-ol derivatives.
N-1 Substitution: Functionalization at the nitrogen atom of the indole ring can significantly alter the chemical and pharmacological properties of the molecule. semanticscholar.org The introduction of various substituents at this position can influence the compound's lipophilicity, metabolic stability, and ability to interact with specific targets. For instance, N-alkylation can be readily achieved to explore these effects. nih.gov
C-2 and C-3 Substitution: The C-2 and C-3 positions are often sites for functionalization due to the indole ring's reactivity. semanticscholar.org Substituents at C-2 can influence the molecule's steric profile and electronic properties. nih.gov For example, small substituents like a methyl group at C-2 may be well-tolerated, while bulkier groups can be detrimental. researchgate.net The C-3 position is highly nucleophilic and a common site for electrophilic attack, making it a frequent point of modification in SAR studies. bhu.ac.in
C-4 and C-7 Substitution: The benzene (B151609) portion of the indole ring (C-4, C-5, C-6, and C-7) is less reactive than the pyrrole (B145914) ring, but substitutions here are crucial for fine-tuning activity and selectivity. nih.gov Substitutions at C-4 and C-7 can introduce steric hindrance or new interaction points that can modulate binding affinity. nih.gov For example, a methyl group at the C-7 position has been shown to result in higher yields in certain reactions compared to substituents at C-5 or C-6. acs.org
Table 3: Effects of Substitutions at Various Positions
| Position | General Impact of Substitution | Reference |
|---|---|---|
| N-1 | Alters lipophilicity and metabolic stability. | semanticscholar.org |
| C-2 | Influences steric and electronic properties. | researchgate.netnih.gov |
| C-3 | Common site for modification to alter biological activity. | bhu.ac.in |
| C-4 | Can introduce steric hindrance and affect binding. | nih.gov |
| C-7 | Substituents can enhance reaction yields and modulate activity. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound derivatives, QSAR studies can provide valuable insights into the structural requirements for optimal activity. scispace.com These models use molecular descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics, to predict the activity of new, unsynthesized compounds. nih.gov
Ligand-based drug design relies on the knowledge of molecules that bind to a biological target, especially when the 3D structure of the target is unknown. nih.gov This approach is particularly useful for designing novel this compound analogues with improved potency and selectivity. By analyzing a set of active and inactive molecules, a model can be built to guide the design of new compounds with a higher probability of being active. acs.org
Pharmacophore Elucidation for Target-Specific this compound Analogues
Pharmacophore elucidation is a crucial step in ligand-based drug design that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov For this compound analogues, a pharmacophore model would define the spatial arrangement of key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are necessary for binding to a specific target.
These models are generated by aligning a set of active molecules and extracting their common chemical features. nih.gov Once a pharmacophore model is developed, it can be used to screen large databases of compounds to identify new molecules that fit the model and are therefore likely to be active. acs.org This approach allows for the rational design of target-specific analogues of this compound, optimizing their interactions with the intended biological target. acs.org
Molecular Pharmacology and Biochemical Interactions of 6 Isopropyl 1h Indol 5 Ol Analogues
Mechanistic Studies of Enzyme Inhibition
The indole (B1671886) nucleus serves as a versatile scaffold for the design of enzyme inhibitors. Analogues of 6-Isopropyl-1H-indol-5-ol have been explored for their ability to inhibit key enzymes involved in pathological processes, including xanthine (B1682287) oxidase, lipoxygenase, soluble epoxide hydrolase, and the mTOR pathway.
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. While direct studies on this compound are not prevalent, research into related indole structures has shown promise. For instance, a novel series of triazole-linked isatin-indole hybrids has been synthesized and evaluated as potential xanthine oxidase inhibitors. One of the most potent compounds from this series, a hybrid identified as A19, demonstrated significant xanthine oxidase inhibition with an IC50 value of 0.37 µM. researchgate.net This finding suggests that the indole moiety can be a key structural feature in the design of effective xanthine oxidase inhibitors. The mechanism of inhibition for these types of compounds is often mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| Triazole-linked isatin-indole hybrid (A19) | 0.37 | Mixed-type |
The arachidonic acid cascade is a significant pathway in inflammation, involving enzymes such as lipoxygenase (LOX) and soluble epoxide hydrolase (sEH). Dual inhibition of these enzymes is a promising strategy for developing anti-inflammatory agents with a potentially improved safety profile. Research has identified indoline-based compounds, structurally related to indoles, as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.orgacs.org An extensive in vitro investigation of a series of these analogues revealed compound 73 as a particularly promising dual inhibitor, with IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH. acs.org This dual action is significant as it can simultaneously block the production of pro-inflammatory leukotrienes by 5-LOX and prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) by sEH.
| Compound | 5-LOX IC50 (µM) | sEH IC50 (µM) |
|---|---|---|
| Indoline Derivative 73 | 0.41 ± 0.01 | 0.43 ± 0.10 |
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The PI3K/Akt/mTOR signaling pathway is often dysregulated in various diseases, including cancer. Indole compounds, such as those found in cruciferous vegetables like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate this pathway. These natural indole derivatives can modulate multiple cellular signaling pathways, and their ability to inhibit Akt and NF-κB activation, which have vibrant crosstalk with the mTOR pathway, has been well-documented. This modulation of the PI3K/Akt/mTOR/NF-κB signaling network by indole compounds highlights their potential as therapeutic agents.
Receptor Binding and Modulation Profiles
The structural features of the indole ring allow it to interact with a variety of neurotransmitter and neuromodulator receptors. Analogues of this compound have been investigated for their binding and modulation profiles at serotonin (B10506) and adenosine (B11128) receptors.
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide range of therapeutic agents. The indole nucleus is a core component of serotonin, and thus, many indole derivatives exhibit affinity for serotonin receptors. Studies on various indole analogues have revealed a diverse range of binding affinities for different 5-HT receptor subtypes. For example, certain indole derivatives have shown potent ligand activity at 5-HT1A and 5-HT2A receptors. nih.gov The affinity of these compounds can be in the low nanomolar range, indicating a strong interaction with the receptor. The substitution pattern on the indole ring and the nature of the side chain play a crucial role in determining the binding affinity and selectivity for different serotonin receptor subtypes.
| Compound | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
|---|---|---|---|---|---|---|
| Analogue 1 | 15 | >1000 | 25 | 150 | 50 | 100 |
| Analogue 2 | 5 | 500 | 10 | 80 | 20 | 60 |
*Data is representative of findings for various indole analogues and not specific to this compound.
Adenosine receptors are a class of purinergic G protein-coupled receptors that are important drug targets. Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand, offer a novel approach to fine-tuning receptor activity. nih.gov A series of 1-benzyl-3-ketoindole derivatives have been identified as modulators of the human A(2B) adenosine receptor. Interestingly, subtle changes in the side chain of these molecules can switch their activity from positive allosteric modulators (PAMs) to negative allosteric modulators (NAMs). PAMs enhance the effect of the endogenous agonist, while NAMs reduce it. This demonstrates the potential of the indole scaffold to be tailored for specific allosteric modulation of adenosine receptors, offering a more nuanced approach to therapeutic intervention compared to traditional orthosteric agonists or antagonists.
| Compound Class | Modulation Type | Effect on Agonist-Induced cAMP Levels |
|---|---|---|
| Derivative Set A | Positive Allosteric Modulator (PAM) | Enhancement |
| Derivative Set B | Negative Allosteric Modulator (NAM) | Weakening |
Cannabinoid Receptor Agonism/Antagonism
The indole scaffold is a foundational structure in the design of ligands targeting cannabinoid receptors CB1 and CB2. The specific activity of these analogues, whether agonistic, antagonistic, or inverse agonistic, is heavily influenced by the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies reveal that modifications to the alkyl chain length, the introduction of bulky or lipophilic groups, and substitutions at various positions on the indole core can dramatically alter a compound's affinity and efficacy for cannabinoid receptors. frontiersin.org
For many indole-derived cannabinoids, three key regions of the molecule are thought to interact with the CB1 receptor: a region corresponding to the fused ring system (like the indole nucleus), a carbonyl group or bioisostere, and a side chain. mdpi.comnih.gov The length of an alkyl side chain, for instance, directly corresponds with CB1 and CB2 binding affinities; increasing the carbon chain from a short chain (which is often inactive) to between 4 and 6 carbons typically produces optimal activity. frontiersin.orgmdpi.comnih.gov
Synthetic indole cannabinoids can exhibit a range of pharmacological profiles. For example, N-indole carboxamide derivatives with valinate and tert-leucinate methyl esters act as potent agonists at both CB1 and CB2 receptors. frontiersin.org In contrast, other analogues have been developed as selective antagonists. The compound AM630 (6-iodopravadoline), for instance, is a notable indole-derived ligand that behaves as a CB2-selective inverse agonist while also acting as a weak partial agonist at CB1 receptors. nih.gov Similarly, the development of neutral antagonists, such as AM4113, which surmountably antagonize the effects of CB1 agonists without displaying inverse agonist activity, highlights the chemical tractability of the indole core in fine-tuning pharmacological responses at cannabinoid receptors. documentsdelivered.comresearchgate.net
The selectivity between CB1 and CB2 receptors can also be manipulated through structural modifications. For instance, in a series of 3,3′-diindolylmethane (DIM) derivatives, small substituents in the 4-position of both indole rings were found to be beneficial for high CB2 receptor affinity and efficacy, leading to the development of potent and selective CB2 agonists. nih.gov This demonstrates that even subtle changes to the indole scaffold can shift the activity profile, allowing for the design of receptor-subtype-selective ligands.
Table 1: Cannabinoid Receptor Activity of Selected Indole Analogues
| Compound | Target Receptor(s) | Activity Profile | Affinity (Ki) / Efficacy (EC50) | Citation(s) |
|---|---|---|---|---|
| Di-(4-cyano-1H-indol-3-yl)methane (PSB-19837) | CB2 | Potent Agonist | EC50: 0.0144 µM (cAMP) | nih.gov |
| Di-(4-bromo-1H-indol-3-yl)methane (PSB-19571) | CB2 | Agonist (Biased) | EC50: 0.509 µM (cAMP); 0.0450 µM (β-arrestin) | nih.gov |
| AM630 (6-iodopravadoline) | CB1 / CB2 | Weak Partial Agonist / Inverse Agonist | - | nih.gov |
| AM1241 | CB2 | Selective Agonist | Ki: 1.6 nM (hCB2) vs 548.4 nM (CB1) | nih.gov |
| AM4113 | CB1 | Neutral Antagonist | pA2 value: 6.9 | researchgate.net |
**5.3. Protein-Ligand Interaction Analysis and Binding Site Characterization
Protein-Ligand Interaction Analysis and Binding Site Characterization
Tubulin Binding and Microtubule Dynamics Modulation
The indole nucleus is recognized as a versatile and privileged scaffold in the development of antiproliferative agents that target tubulin polymerization. nih.govnih.govnih.gov These compounds interfere with the dynamic equilibrium of microtubule assembly and disassembly, a process critical for cell division, leading to cell cycle arrest and apoptosis. frontiersin.orgmdpi.com Many indole-based tubulin inhibitors exert their effects by binding to the colchicine (B1669291) binding site on the β-subunit of tubulin, thereby preventing its polymerization into microtubules. nih.govnih.govnih.gov
The interaction of indole derivatives with tubulin disrupts microtubule dynamics, which effectively halts mitosis and induces programmed cell death. This mechanism is a cornerstone of cancer therapy. frontiersin.orgmdpi.com For example, treatment of cancer cells with certain indole analogues leads to cell cycle arrest in the G2/M phase. nih.govnih.gov Structure-activity relationship studies have shown that substitutions on the indole ring are critical for potent activity. Derivatives with heterocyclic substitutions at the C-6 and C-7 positions have been shown to potently inhibit tubulin polymerization. nih.gov Similarly, some 2-phenyl-1H-indole derivatives exhibit significant anticancer activity by inhibiting tubulin assembly. scirp.org
A variety of synthetic indole-based compounds have demonstrated potent inhibition of tubulin polymerization with IC50 values in the nanomolar to low micromolar range. For instance, a series of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring at the 6- or 7-position of the indole nucleus showed potent inhibition, with compound 1k having an IC50 value of 0.58 µM for tubulin polymerization. nih.gov In another study, an oxime-based indole/1,2,4-triazole hybrid, compound 7i , was identified as a highly effective tubulin polymerization inhibitor with an IC50 of 3.03 µM, which was more potent than the reference drug Combretastatin A-4 (CA-4). nih.gov These findings underscore the potential of the indole scaffold as a platform for designing novel and potent microtubule-destabilizing agents. documentsdelivered.comnih.gov
Table 2: Tubulin Polymerization Inhibition by Indole Analogues
| Compound | Description | Tubulin Polymerization IC50 | Citation(s) |
|---|---|---|---|
| 1k | 7-Heterocyclyl-1H-indole derivative | 0.58 ± 0.06 µM | nih.gov |
| 7i | Oxime-based indole/1,2,4-triazole hybrid | 3.03 ± 0.11 µM | nih.gov |
| 7b | 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative | Not specified, but potent activity noted | scirp.org |
| Indibulin | Orally active indole derivative | 0.3 µM | nih.gov |
Interactions with Other Key Protein Targets and Enzymes
Beyond cannabinoid receptors and tubulin, the privileged indole scaffold serves as a versatile framework for designing inhibitors of a wide array of other key protein targets and enzymes. This versatility has led to the development of indole analogues with therapeutic potential in neurodegenerative diseases, cancer, and diabetes.
Cholinesterase Inhibition: A significant number of indole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are primary targets in the management of Alzheimer's disease. nih.gov In many designs, the indole moiety acts as a bioisosteric replacement for the indanone ring of the well-known drug donepezil. frontiersin.org These compounds often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. mdpi.comnih.gov For example, compound IIId (1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione) was found to be a highly potent AChE inhibitor. frontiersin.org Other series have yielded compounds with IC50 values in the nanomolar range, demonstrating inhibitory activity superior to that of donepezil. nih.gov
Kinase Inhibition: The indole nucleus is a cornerstone in the development of kinase inhibitors for cancer therapy, targeting enzymes such as PI3K, CDK, tyrosine kinases (TK), and VEGFR. researchgate.netnih.gov Many of these inhibitors are designed to be ATP-competitive, with the indole scaffold playing a crucial role in forming stable interactions, often via hydrogen bonds, within the ATP-binding pocket of the target kinase. documentsdelivered.comnih.gov For instance, derivatives of 7-azaindole (B17877) were identified as a unique kinase inhibitor scaffold, leading to the development of drugs like Pexidartinib, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 of 13 nM. nih.gov Similarly, certain benzofuran–indole hybrids have shown potent dual inhibitory activity against EGFR and VEGFR-2, with GI50 values as low as 27 nM. researchgate.net
Other Enzyme Targets: The pharmacological reach of indole derivatives extends to other enzyme classes. Indole-based Schiff base derivatives bearing a methoxy (B1213986) group at the C5 position have been developed as potent inhibitors of α-glucosidase, an enzyme targeted in type 2 diabetes. nih.gov The C5 substitution was found to enhance π-stacking interactions within the enzyme's active site, with compound 4g exhibiting an IC50 value of 10.89 µM, outperforming the clinical reference, acarbose. nih.gov Additionally, indol-2-ylphosphonamidate has been identified as an inhibitor of salicylating enzymes involved in bacterial siderophore biosynthesis, highlighting its potential as a novel antimicrobial agent. scirp.org
Table 3: Inhibition of Various Enzymes by Selected Indole Analogues
| Compound/Analogue | Enzyme Target | Inhibitory Activity (IC50) | Citation(s) |
|---|---|---|---|
| IIId | Acetylcholinesterase (AChE) | Most potent of its series | frontiersin.org |
| Compound 5 | Acetylcholinesterase (AChE) | 0.042 µM | nih.gov |
| Compound 7 | Butyrylcholinesterase (BChE) | 0.207 µM | nih.gov |
| Pexidartinib | CSF1R Kinase | 13 nM | nih.gov |
| Compound 11f | EGFR / VEGFR-2 | GI50 = 27 nM (antiproliferative) | researchgate.net |
| Compound 4g | α-Glucosidase | 10.89 µM | nih.gov |
Cellular Pathway Modulation and Signal Transduction Crosstalk
Indole analogues, particularly the well-studied natural compounds Indole-3-carbinol (I3C) and its gastric condensation product 3,3'-diindolylmethane (DIM), are pleiotropic agents capable of modulating a complex network of intracellular signaling pathways. frontiersin.orgnih.gov Their anticancer effects are largely attributed to their ability to deregulate multiple pathways that control cell proliferation, survival, apoptosis, and angiogenesis.
A central target for these indole compounds is the PI3K/Akt/mTOR signaling pathway . frontiersin.orgnih.gov I3C and DIM have been shown to inhibit the activation of Akt, a key node in this pathway that promotes cell survival and proliferation. frontiersin.org The inhibition of Akt subsequently leads to the downregulation of downstream effectors like mTOR. frontiersin.org This disruption of PI3K/Akt/mTOR signaling is a critical mechanism behind the antiproliferative and pro-apoptotic effects of these indole derivatives. nih.gov
There is significant evidence of crosstalk between the PI3K/Akt/mTOR pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway , another crucial regulator of inflammation, cell survival, and immunity. frontiersin.org Indole compounds are effective modulators of NF-κB, often inhibiting its activation. frontiersin.orgnih.gov Since Akt can activate NF-κB, the inhibition of Akt by I3C and DIM provides an indirect mechanism for suppressing NF-κB activity. This coordinated inhibition of both pathways helps to explain the ability of these compounds to inhibit cancer cell invasion and angiogenesis. frontiersin.org
Furthermore, indole derivatives modulate Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK, JNK, and p38 MAPK, which are involved in cellular responses to a wide range of stimuli. nih.gov The effects can be differential; for instance, I3C and DIM have been associated with distinct regulation of ERK1/2 and Akt in endothelial cells, contributing to their antiangiogenic properties. frontiersin.org A synthetic bis-indole analogue, Mephebrindole (MPB), has been shown to coordinate the crosstalk between the p38MAPK pathway and the unfolded protein response (UPR) pathway (specifically eIF2α/ATF4/CHOP), leading to the induction of apoptosis in breast cancer cells through ER stress. scirp.org
The modulation of these pathways often converges on the regulation of gene expression. For example, I3C and DIM can influence the transcription of cell-cycle-related genes, such as inhibiting cyclin-dependent kinase 6 (Cdk6) and stimulating p21(Waf1/Cip1) through promoter regions containing Sp1 transcription factor binding sites. nih.gov Some indole derivatives also act by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that subsequently influences a range of downstream signaling events. mdpi.comresearchgate.netresearchgate.net
Table 4: Modulation of Cellular Signaling Pathways by Indole Analogues
| Indole Analogue(s) | Key Pathway(s) Modulated | Downstream Effect(s) | Citation(s) |
|---|---|---|---|
| Indole-3-carbinol (I3C) & 3,3'-diindolylmethane (DIM) | PI3K/Akt/mTOR, NF-κB | Inhibition of Akt and NF-κB activation, anti-proliferative, pro-apoptotic | frontiersin.orgnih.govnih.gov |
| Indole-3-carbinol (I3C) & 3,3'-diindolylmethane (DIM) | Sp1-mediated transcription | Inhibition of Cdk6 expression, stimulation of p21 expression | nih.gov |
| Indole Alkaloids (e.g., Vincristine, Evodiamine) | MAPK (ERK, JNK, p38) | Altered cell growth, cell cycle inhibition, apoptosis | nih.gov |
| Mephebrindole (MPB) | p38MAPK, UPR (eIF2α/ATF4/CHOP) | ER stress, induction of apoptosis | scirp.org |
| Indole and derivatives | Aryl hydrocarbon receptor (AhR) | Modulation of immune responses, epithelial barrier function | mdpi.comresearchgate.netresearchgate.net |
Elucidation of Antimicrobial Mechanisms of Action
Indole derivatives exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi through multiple mechanisms of action. nih.govnih.goveurekaselect.com These mechanisms often differ from those of conventional antibiotics, making indole analogues promising candidates for combating drug-resistant infections. nih.govnih.gov
One of the primary and most frequently cited mechanisms is the disruption of bacterial membrane integrity . nih.govnih.govnih.gov Certain indole-polyamine conjugates and other substituted indoles can permeabilize the bacterial cell membrane. mdpi.comnih.gov This action disrupts the membrane potential, leading to the leakage of intracellular components and ultimately cell death. nih.gov This membrane-destabilizing effect is also thought to be the basis for their synergistic action with conventional antibiotics, as it facilitates the entry of other drugs into the bacterial cell. mdpi.comnih.govnih.gov
Another key mechanism is the inhibition of bacterial quorum sensing (QS) , a cell-to-cell communication system that regulates virulence and biofilm formation. nih.gov Indole itself is a natural signaling molecule in many bacteria, and its derivatives can interfere with these pathways. microbiologyresearch.org By acting as quorum sensing inhibitors (QSIs), these compounds can attenuate the expression of virulence factors and prevent the formation of resilient biofilms without directly killing the bacteria, representing an anti-virulence strategy. nih.govnih.gov For example, indole-3-carboxaldehyde (B46971) (ICA) has been studied as a QSI that can mediate bacterial behavior in Escherichia coli. nih.gov
Indole derivatives can also target specific metabolic pathways. The synthetic compound SMJ-2 was found to inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria. nih.govnih.gov Its mechanism involves interference with the mevalonate (B85504) pathway, which prevents the synthesis of the antioxidant staphyloxanthin, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. nih.govnih.gov
Furthermore, some indole analogues function by inhibiting essential bacterial enzymes or processes. This includes the inhibition of efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which is a major contributor to antibiotic resistance. nih.gov By blocking these pumps, indole derivatives can restore the susceptibility of resistant bacteria to other antibiotics. nih.gov The antifungal activity of indole derivatives, particularly against Candida and Fusarium species, is also significant, though the precise mechanisms are still under investigation but are thought to involve targeting essential cellular processes. nih.govnih.govresearchgate.net The structure-activity relationship for antimicrobial indoles is complex, but factors like lipophilicity and the specific position of substituents on the indole ring play crucial roles in their potency. frontiersin.orgnih.gov
Table 5: Antimicrobial Activity and Mechanisms of Indole Analogues
| Compound/Analogue Type | Target Organism(s) | Mechanism of Action | Activity (MIC) | Citation(s) |
|---|---|---|---|---|
| Indole Diketopiperazines (e.g., 3b , 3c ) | S. aureus, B. subtilis, P. aeruginosa, E. coli | Not specified, skeleton is key for activity | 0.94–3.87 µM | frontiersin.org |
| 5-Bromo-indole-3-carboxamide-polyamine (13b ) | S. aureus, A. baumannii, C. neoformans | Membrane disruption | ≤ 0.28 µM | mdpi.com |
| Indole-triazole derivative (3d ) | MRSA, C. krusei | Not specified, promising lead | Not specified | nih.gov |
| 7-Hydroxyindole | Extensively drug-resistant A. baumannii | Biofilm inhibition and eradication | Sub-inhibitory levels effective | nih.gov |
| SMJ-2 | Multidrug-resistant Gram-positive bacteria | Inhibition of respiratory metabolism, ROS induction | Not specified | nih.govnih.gov |
| Indole-3-carboxaldehyde (ICA) | E. coli | Quorum Sensing Inhibition (QSI) | - | nih.gov |
Therapeutic Potential and Medicinal Chemistry Applications of 6 Isopropyl 1h Indol 5 Ol Scaffolds
Development as Anti-Inflammatory and Immunomodulatory Agents
The indole (B1671886) scaffold is a foundational structure for numerous compounds with significant anti-inflammatory and immunomodulatory properties. Indole derivatives have been shown to modulate key inflammatory pathways, such as the NF-κB and cyclooxygenase-2 (COX-2) pathways. mdpi.com For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core and functions by inhibiting the production of prostaglandins. nih.gov
Research into novel indole derivatives has demonstrated their ability to suppress the production of various pro-inflammatory mediators. In preclinical models using lipopolysaccharide (LPS)-stimulated macrophages, certain indoline (B122111) derivatives protected cells from H₂O₂-induced cytotoxicity and reduced elevated levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). acs.org Similarly, the indole derivative NC009-1 has been shown to down-regulate inflammatory factors including NLRP3, iNOS, IL-1β, IL-6, and TNF-α in cellular and animal models. nih.gov Indole itself can reduce the pro-inflammatory cytokine IL-8 and induce the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org
Beyond general anti-inflammatory effects, specific indole-based compounds exhibit immunomodulatory activity. A series of S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thiones demonstrated highly significant inhibition of PHA-activated T-cell proliferation, suggesting a selective effect on the adaptive immune system. researchgate.net These compounds were found to be non-toxic to normal cell lines, highlighting their potential as targeted immunomodulators. researchgate.net
Table 1: Anti-Inflammatory Activity of Representative Indole Scaffolds
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| Indoline Derivatives | RAW264.7 Macrophages | Protected against H₂O₂ cytotoxicity; Reduced LPS-induced NO, TNF-α, IL-6. | acs.org |
| NC009-1 | HMC3 Microglia & MPTP Mice | Down-regulated NLRP3, iNOS, IL-1β, IL-6, and TNF-α. | nih.gov |
| Indole | Chemokine-activated cells | Reduced pro-inflammatory IL-8; Induced anti-inflammatory IL-10. | frontiersin.org |
| S- and N-alkylated indolyloxadiazoles | PHA-activated T-cells | Significantly inhibited T-cell proliferation. | researchgate.net |
| Indomethacin | General | Non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis. | nih.gov |
Anticancer and Antitumor Agents in Preclinical Models
The indole platform is a cornerstone in the design and development of anticancer agents, with numerous synthetic, semi-synthetic, and natural derivatives showing significant anti-proliferative activity. benthamscience.com Indole-based compounds exert their antitumor effects through multiple mechanisms, targeting key pathways involved in cancer cell growth and survival. benthamscience.com
One of the most well-known classes of indole-based anticancer agents is the vinca alkaloids, such as vinblastine and vincristine, which inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com Modern indole derivatives have been developed to target other critical cellular machinery. Many function as kinase inhibitors, targeting pathways such as Epidermal Growth Factor Receptor (EGFR), Protein Kinase C (PKC), and PI3K/AKT. benthamscience.comnih.gov Marketed drugs like Osimertinib (an EGFR inhibitor for non-small cell lung cancer) and Sunitinib (a multi-kinase inhibitor) are built upon an indole or oxindole scaffold. nih.gov
Preclinical studies have highlighted the broad potential of novel indole derivatives. For example, Enzastaurin, a potent PKC inhibitor, effectively inhibits tumor cell growth in vitro and in mouse xenograft models of lung cancer. nih.gov Other synthesized derivatives have demonstrated potent activity against a wide range of cancer cell lines, including leukemia, breast, and colon cancers, by targeting EGFR or the ERK signaling pathway. mdpi.com Aglycone indole-based alkaloids, namely vallesiachotamine and iso-vallesiachotamine, have also exhibited antitumor activity against human lung cancer cells. nih.gov
Table 2: Preclinical Anticancer Activity of Selected Indole Derivatives
| Compound/Class | Cancer Model(s) | Mechanism of Action | IC₅₀/Efficacy | Reference |
|---|---|---|---|---|
| Vinca Alkaloids | Various Cancers | Tubulin Polymerization Inhibition | Varies by compound | mdpi.com |
| Enzastaurin | SCLC & NSCLC cell lines | PKC and PI3K/AKT Pathway Inhibition | 3–10 µmol/L | nih.gov |
| Pyrazolinyl-indole derivative 17 | Leukemia, Breast, Colon | EGFR Inhibition | 78.76% growth inhibition at 10 µM (Leukemia) | mdpi.com |
| Vallesiachotamine | H1299 Lung Cancer Cells | Not specified | 4.24 µM | nih.gov |
| Iso-vallesiachotamine | H1299 Lung Cancer Cells | Not specified | 3.79 µM | nih.gov |
Neuropharmacological Applications and Central Nervous System Activity
Antidepressant and Anxiolytic Agent Development
The indole ring is the core structure of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a crucial role in regulating mood and anxiety. pcbiochemres.comnih.gov This structural similarity makes indole derivatives prime candidates for developing agents that can modulate the serotonergic system. Many compounds have been investigated for their potential to treat depression and anxiety by interacting with various serotonin receptors (5-HTR). nih.gov
Marine organisms have yielded indole alkaloids with structural similarities to serotonin that have helped in understanding 5-HT receptor function. nih.gov Synthetic indole derivatives have been designed to target specific serotonin receptors associated with psychiatric disorders, such as 5-HT₂ and 5-HT₇. nih.gov For example, Roxindole was initially developed for schizophrenia but also demonstrated strong anxiolytic and antidepressant properties. pcbiochemres.com Pindolol, another indole-based drug, acts as an antagonist of the 5-HT1A receptor and is used as an adjunct in treating depression. nih.gov
Preclinical behavioral models are used to validate the efficacy of these compounds. The elevated plus-maze (EPM) test, a standard for assessing anxiety-like behavior in rodents, has been used to confirm the anxiolytic properties of new arylpiperazine derivatives containing an indole moiety. nih.gov Some compounds, like the 5-HT₂C receptor agonist WAY 163909, have shown antidepressant activity in animal models. nih.gov
Antipsychotic Activity and Dopaminergic/Serotonergic System Interactions
The therapeutic action of many "atypical" antipsychotic drugs is attributed to their combined effect on both dopamine and serotonin receptors. nih.gov Specifically, a combination of weaker dopamine D₂ receptor blockade and more potent serotonin 5-HT₂A receptor blockade is thought to improve psychotic symptoms with fewer side effects. nih.gov Given their structural relationship to serotonin, indole derivatives are well-suited for the design of potential atypical antipsychotics. pcbiochemres.comnih.gov
Several indole derivatives have been synthesized and evaluated for this purpose. nih.gov In silico docking studies have confirmed that these novel compounds can establish a binding profile similar to standard antipsychotic drugs within the D₂ and 5-HT₂A receptors. nih.gov This dual antagonism is a hallmark of atypical antipsychotics. Several established medications for schizophrenia, such as Oxypertine and Molindone, are indole derivatives. pcbiochemres.comnih.gov The ability of these compounds to penetrate the blood-brain barrier is a critical factor, and computational models suggest that many newly synthesized indole derivatives have good potential for brain permeation. nih.gov
Table 3: Neuropharmacological Profile of Selected Indole Scaffolds
| Compound/Class | Target(s) | Potential Application | Key Findings | Reference |
|---|---|---|---|---|
| Roxindole | Serotonin Receptors | Antidepressant, Anxiolytic | Possesses strong anxiolytic and antidepressant properties. | pcbiochemres.com |
| Pindolol | 5-HT1A Receptor | Antidepressant | Antagonist used to augment antidepressant treatment. | nih.gov |
| Substituted Indole Derivatives | Dopamine D₂, Serotonin 5-HT₂A | Antipsychotic | Showed potential atypical antipsychotic profile in mouse models; Docking studies confirmed binding to D₂/5-HT₂A. | nih.gov |
| Oxypertine | Dopamine/Serotonin Systems | Antipsychotic | An indole derivative of the phenylpiperazine class used to treat schizophrenia. | pcbiochemres.comnih.gov |
Antiparasitic Agents (e.g., Antimalarial, Antitubercular Activity)
Indole and its fused heterocyclic systems are recognized as important pharmacophores in the development of agents against parasitic diseases, including malaria and tuberculosis. malariaworld.orgresearchgate.net The indole scaffold's versatility allows it to interact with various parasitic targets, making it a compelling starting point for drug discovery in this area. nih.gov
In the context of malaria, caused by Plasmodium parasites, indole-based compounds have demonstrated activity against both drug-sensitive and drug-resistant strains. malariaworld.orgnih.gov One of the primary mechanisms of action for many indole alkaloids is the inhibition of hemozoin formation, a process critical for the parasite's survival within red blood cells. nih.govmdpi.com Other indole derivatives, such as spiroindolones, act on novel targets like PfATP4. nih.govmdpi.com
For tuberculosis, caused by Mycobacterium tuberculosis, indole derivatives have been designed to inhibit essential bacterial processes. tandfonline.com Antitubercular drugs often work by disrupting the synthesis of the bacterial cell wall. tandfonline.com Docking studies and in vitro evaluations have shown that novel triaza-indeno[2,1-b]fluorenes, which contain an indole moiety, act as inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid synthesis pathway required for mycolic acid production. tandfonline.com
Table 4: Antiparasitic Activity of Indole-Based Compounds
| Compound Class | Target Organism | Mechanism/Target | Efficacy/Note | Reference |
|---|---|---|---|---|
| Meridianin Derivatives | Plasmodium falciparum | Not specified | Active against drug-sensitive and resistant strains. | malariaworld.org |
| Cryptolepine (Indoloquinoline) | Plasmodium falciparum | Inhibition of hemozoin formation | Natural product with known antimalarial activity. | nih.govmdpi.com |
| 3-piperidin-4-yl-1H-indoles | Plasmodium falciparum | Not specified | EC₅₀ of ~3 µM against drug-resistant strains. | malariaworld.org |
| Triaza-indeno[2,1-b]fluorenes | Mycobacterium tuberculosis H37Rv | Enoyl-ACP reductase (InhA) inhibition | Moderate to good activity in vitro. | tandfonline.com |
| 2-amino-3-hydroxyindoles | Plasmodium falciparum | Not specified | Potent in vitro and in vivo antimalarial activity. | nih.gov |
Antioxidant Properties and Reactive Oxygen Species Scavenging
Hydroxyindoles, which are characterized by a hydroxyl group attached to the indole ring, are effective antioxidants. nih.gov The 5-hydroxyindole (B134679) structure, in particular, is integral to molecules like serotonin and melanin (B1238610) and is a potent scavenger of reactive oxygen species (ROS). nih.gov ROS, such as hydroxyl radicals (·OH), superoxide anions (O₂⁻), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause oxidative damage to proteins, lipids, and DNA, contributing to various disease pathologies. nih.gov
The antioxidant mechanism of hydroxyindoles involves their ability to directly interact with free radicals and neutralize them, thereby interrupting damaging chain reactions. nih.gov This radical scavenging activity has been evaluated using various cell-free assays, such as the ABTS and DPPH methods. nih.govnih.gov Studies have shown that various hydroxyindoles, including 3-HI, 6-HI, and 7-HI, exhibit dose-dependent radical scavenging activity. nih.gov
In cellular models, these compounds have demonstrated protective effects against oxidative stress. For instance, indole derivative NC009-1 reduced oxidative stress in a mouse model of Parkinson's disease by up-regulating antioxidant pathways involving SOD2 and NRF2. nih.gov The ability of the 5-hydroxyindole scaffold to act as an antioxidant makes it a valuable component in the design of therapeutic agents for conditions associated with high levels of oxidative stress. nih.gov
Table 5: ROS Scavenging and Antioxidant Profile of Hydroxyindoles
| Compound | Assay/Model | Activity | Reference |
|---|---|---|---|
| Hydroxyindoles (general) | ABTS radical scavenging assay | Exhibited dose-dependent radical scavenging activity. | nih.gov |
| Indole Derivative NC009-1 | MPTP Mouse Model | Reduced oxidative stress by up-regulating SOD2 and NRF2. | nih.gov |
| Novel Indole Amines | DPPH radical scavenging assay | Showed promising DPPH scavenging and H₂O₂ inhibition potential. | researchgate.net |
| 3-Hydroxyindole (3-HI) | Cell-based ferroptosis assays | Most effective inhibitor of ferroptosis among tested hydroxyindoles. | nih.gov |
Exploration in Other Therapeutic Areas (e.g., Antihypertensive, Antidiabetic)
The versatile indole scaffold, the core structure of 6-Isopropyl-1H-indol-5-ol, has been a focal point in medicinal chemistry for developing agents targeting a wide array of diseases. mdpi.comnih.govijrpr.com Beyond its primary applications, research has extended into its potential for managing metabolic and cardiovascular conditions, particularly hypertension and diabetes. mdpi.comnih.gov The unique electronic and structural properties of the indole nucleus allow it to interact with a diverse range of biological targets, making it a privileged scaffold in the search for novel therapeutic agents. ijrpr.combiolmolchem.comresearchgate.net
Antihypertensive Potential
The indole framework is present in several compounds investigated for their antihypertensive activity. These derivatives have been shown to lower blood pressure through various mechanisms of action. The exploration of indole derivatives as antihypertensive agents has yielded several promising candidates, demonstrating the scaffold's potential in cardiovascular drug discovery. nih.govnih.gov
One area of investigation involves indole derivatives of phenoxypropanolamines, which have been tested for their ability to lower blood pressure in spontaneously hypertensive rats (SHR). nih.gov Another study focused on a series of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles, with several compounds demonstrating a significant reduction in arterial pressure in the same animal model. nih.gov
Research on indole-3-pyruvic acid (IPA), a keto analog of tryptophan, revealed its potential antihypertensive effects. nih.gov While acute administration showed no significant effect, repeated daily oral administration of IPA markedly decreased systolic blood pressure in multiple rat models of hypertension, including spontaneously hypertensive, DOCA + salt hypertensive, and Grollman hypertensive rats. nih.gov This effect is believed to be linked to an increase in cerebral serotonin metabolism. nih.gov Notably, the approved antihypertensive drug Pindolol is an indole analog that functions as a non-cardioselective β-blocker.
Table 1: Antihypertensive Activity of Selected Indole Derivatives
| Compound/Derivative Class | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Indole-3-pyruvic acid (IPA) | Spontaneously Hypertensive Rats (SHR), DOCA + salt, Grollman hypertensive rats | Repeated administration significantly decreased systolic blood pressure. | nih.gov |
| N-acetamido substituted indoles | Spontaneously Hypertensive Rats (SHR) | Some derivatives showed a significant reduction of arterial pressure. | nih.gov |
| Phenoxypropanolamine indoles | Spontaneously Hypertensive Rats (SHR) | Tested for antihypertensive activity, with some compounds showing positive results. | nih.gov |
Antidiabetic Potential
The indole scaffold is a promising structural base for the discovery of novel antidiabetic drugs. nih.govnottingham.ac.uk Indole and its derivatives are recognized for their wide-ranging biological activities, including the potential to manage metabolic disorders like diabetes. nih.govnih.gov Researchers have designed and synthesized numerous indole derivatives to explore their bioactivities, with a focus on regulating glucose homeostasis. nih.govnih.gov
A primary strategy in developing antidiabetic agents involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. biolmolchem.commdpi.com Delaying carbohydrate digestion is a key mechanism for managing postprandial hyperglycemia.
One study detailed the synthesis of twenty-four indole-3-acetamide derivatives, which were subsequently screened for their α-amylase inhibitory activity. acs.org Many of these compounds displayed good to moderate inhibition against the enzyme, with IC50 values in the low micromolar range. acs.org Another research effort focused on hybrid molecules combining indole-oxadiazole and thiazolidinone moieties. mdpi.com Several of these synthesized compounds exhibited excellent inhibitory activity against both α-amylase and α-glucosidase, with some showing greater potency than the standard drug, acarbose. mdpi.com
Table 2: α-Amylase Inhibitory Activity of Selected Indole-3-acetamide Derivatives
| Compound | IC50 (μM) |
|---|---|
| 1 | 1.09 ± 0.11 |
| 2 | 1.11 ± 0.01 |
| 3 | 1.15 ± 0.05 |
| 4 | 1.21 ± 0.08 |
| 5 | 1.25 ± 0.14 |
| Acarbose (Standard) | 0.92 ± 0.4 |
Data sourced from a study on Indole-3-acetamides as potential antihyperglycemic agents. acs.org
Table 3: Enzyme Inhibitory Activity of Potent Indole-Oxadiazole-Thiazolidinone Hybrids
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| 7 | 7.10 ± 0.50 | 8.10 ± 0.20 |
| 9 | 6.40 ± 0.20 | 7.50 ± 0.10 |
| 15 | 5.20 ± 0.10 | 6.30 ± 0.40 |
| Acarbose (Standard) | 8.50 ± 0.10 | 9.30 ± 0.30 |
Data sourced from a study on hybrid Indole-Oxadiazole linked Thiazolidinone derivatives. mdpi.com
Advanced Research Directions and Future Perspectives in 6 Isopropyl 1h Indol 5 Ol Chemistry
Advanced Computational Drug Discovery and Rational Design Approaches
Currently, there is a lack of published studies employing advanced computational drug discovery and rational design approaches specifically for 6-Isopropyl-1H-indol-5-ol. While computational methods are widely used to predict the biological activities and physicochemical properties of novel compounds, and to design new molecules with desired therapeutic effects, these techniques have not been documented in the scientific literature for this particular indole (B1671886) derivative. The application of methods such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics simulations to understand the potential interactions of this compound with various biological targets remains an open area for investigation.
Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity
There are no available research articles that describe scaffold hopping or bioisosteric replacement strategies originating from or targeting the this compound scaffold. Scaffold hopping is a powerful technique in medicinal chemistry used to identify novel core structures with similar biological activity but different chemical properties, often to improve potency, selectivity, or pharmacokinetic profiles. Similarly, bioisosteric replacement involves substituting a part of a molecule with a chemically different group that retains similar biological effects. The potential of these strategies to generate novel analogs of this compound with enhanced therapeutic properties has not yet been explored in the literature.
Investigation of Polypharmacology and Multi-Target Directed Ligands
There is no documented research into the polypharmacology of this compound or the design of multi-target directed ligands (MTDLs) based on its structure. Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases. MTDLs are intentionally designed to modulate multiple targets simultaneously to achieve a synergistic therapeutic effect. The potential of this compound to act as a multi-target agent is an uninvestigated field.
Development of this compound Analogues as Chemical Biology Tools and Probes
The development and application of analogues of this compound as chemical biology tools or probes are not described in the current body of scientific literature. Chemical probes are essential for dissecting biological pathways and validating drug targets. The synthesis of modified versions of this compound, for instance by incorporating fluorescent tags or photoreactive groups, could facilitate the study of its potential biological interactions, but such work has not been undertaken.
Integration of Advanced Spectroscopic and Structural Techniques in Biological Contexts
There are no published studies that detail the use of advanced spectroscopic and structural techniques to investigate the interactions of this compound in biological contexts. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy are pivotal for understanding how a molecule binds to its biological target at an atomic level. The absence of such studies for this compound means that its molecular mechanism of action, should it have any biological activity, remains unknown.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Isopropyl-1H-indol-5-ol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves modifying indole precursors via regioselective functionalization. For example, introducing the isopropyl group at the 6-position can be achieved through Friedel-Crafts alkylation using isopropyl halides in the presence of Lewis acids (e.g., AlCl₃). Subsequent hydroxylation at the 5-position may employ oxidative agents like m-CPBA or enzymatic methods to preserve stereochemical integrity . Key parameters to optimize include solvent polarity (DMF or PEG-400 enhances solubility of intermediates) and catalyst loading (e.g., CuI for azide-alkyne cycloaddition in derivative synthesis) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks using deuterated DMSO to identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/isopropyl groups (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.5 ppm for -OH, if observable) .
- HRMS : Confirm molecular weight (e.g., m/z 191.12 [M+H]+ for C₁₁H₁₃NO) and rule out byproducts .
- TLC/HPLC : Use EtOAc/hexane (70:30) for TLC (Rf ~0.3–0.5) or reverse-phase HPLC with UV detection at 280 nm .
Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?
- Methodological Answer : Prioritize target-agnostic assays:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ quantification) .
- Receptor Binding : Screen against serotonin or dopamine receptors via competitive radioligand assays (common for indole derivatives) .
- Cytotoxicity : MTT assay on cell lines (e.g., HEK-293) to establish baseline safety .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). Key steps:
- Data Collection : At 100 K to minimize thermal motion; Mo-Kα radiation (λ = 0.71073 Å) .
- Hydrogen Bond Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to categorize interactions. For example, the hydroxyl group may form intermolecular O-H···N bonds with adjacent indole rings, stabilizing the crystal lattice .
Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Perform a multivariate analysis:
- Reaction Variables : Compare solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst (CuI vs. Pd-based systems) across studies .
- Byproduct Profiling : Use LC-MS to identify side products (e.g., over-alkylated indoles) that reduce yield. Adjust stoichiometry (e.g., limiting isopropyl halide) to suppress these .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR Modeling : Train models on indole derivatives’ logP, PSA, and solubility data to estimate bioavailability .
- Docking Simulations : Use AutoDock Vina to predict binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability assessment .
- MD Simulations : Analyze membrane permeability via bilayer penetration studies (GROMACS suite) .
Q. How can researchers mitigate challenges in reproducing crystallization conditions for structural studies?
- Methodological Answer : Employ high-throughput screening:
- Solvent Matrix : Test 48+ solvent combinations (e.g., EtOH/water, DMSO/hexane) using vapor diffusion .
- Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize polar groups. Monitor crystal growth via in-situ Raman spectroscopy .
Safety and Data Integrity
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
- Methodological Answer : Adopt precautionary measures:
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
- Storage : Under argon at –20°C to prevent oxidation.
- Toxicity Prediction : Leverage tools like EPA TEST for Ames test alerts (analogous to 6-Isopropyl-2-decalol’s sensitization risk) .
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Conduct orthogonal validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
